

Spectroscopic and Synthetic Profile of 8-Bromoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromoquinolin-2(1H)-one**

Cat. No.: **B1278382**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **8-bromoquinolin-2(1H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document collates available quantitative data, details experimental protocols, and presents visual workflows to facilitate further research and application of this molecule.

Core Spectroscopic Data

The unique structural features of **8-bromoquinolin-2(1H)-one** give rise to a characteristic spectroscopic profile. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **8-bromoquinolin-2(1H)-one** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. While a complete, experimentally verified dataset for **8-bromoquinolin-2(1H)-one** is not readily available in the public domain, data for the closely related precursor, 8-bromoquinoline, offers valuable comparative insights.

Table 1: ¹H NMR Spectroscopic Data of 8-Bromoquinoline

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.98	dd	4.2, 1.8	H-2
8.08	dd	8.3, 1.7	H-4
7.98	dd	7.4, 1.4	H-5
7.72	dd	8.1, 1.2	H-7
7.39	dd	8.1, 4.2	H-3
7.32	t	8.0	H-6

Solvent: CDCl_3 , Frequency: 300 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data of 8-Bromoquinoline

Chemical Shift (δ) ppm	Assignment
151.1	C-2
145.0	C-8a
136.5	C-4
133.0	C-5
129.4	C-7
127.7	C-4a
126.8	C-6
124.5	C-8
121.8	C-3

Solvent: CDCl_3 , Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **8-bromoquinolin-2(1H)-one**, key absorptions would be expected for the N-H bond, the carbonyl (C=O) group, and the aromatic C-H and C=C bonds. While the specific spectrum for **8-bromoquinolin-2(1H)-one** is not available, the spectrum of the parent compound, 2(1H)-quinolinone, provides a reference for the characteristic peaks of the quinolinone core.

Table 3: Characteristic IR Absorptions for the Quinolinone Core

Wavenumber (cm ⁻¹)	Vibration
~3400-3200	N-H stretch
~1660	C=O stretch (amide)
~1600-1450	C=C aromatic stretch
~3100-3000	C-H aromatic stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The molecular formula for **8-bromoquinolin-2(1H)-one** is C₉H₆BrNO.[2]

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol
Isotopic Peaks	Due to the presence of bromine, characteristic M and M+2 peaks in an approximate 1:1 ratio are expected.

Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **8-bromoquinolin-2(1H)-one** is not widely published. However, a proposed methodology can be adapted from established procedures for structurally similar compounds.^[3] The synthesis of its precursor, 8-bromoquinoline, is well-documented and typically involves the Skraup synthesis.

Synthesis of 8-Bromoquinoline (Precursor)

A common method for the synthesis of 8-bromoquinoline is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent.

Materials:

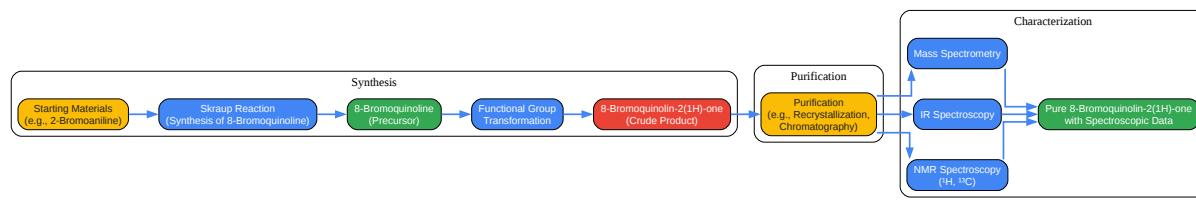
- 2-Bromoaniline
- Glycerol
- Sodium m-nitrobenzenesulfonate
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Methanesulfonic acid
- Sodium hydroxide (NaOH) solution (50% m/v)
- Diethyl ether (Et_2O)
- Brine
- Sodium sulfate (Na_2SO_4)
- Celite

Procedure:[1]

- A mixture of methanesulfonic acid is heated to 125 °C with stirring.
- 2-Bromoaniline, sodium m-nitrobenzenesulfonate, and $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ are added.

- Glycerol is added dropwise over 15 minutes, with additional portions added at three-hour intervals.
- The reaction mixture is maintained at 125 °C for 12 hours.
- After cooling, water is added, and the solution is basified with 50% NaOH solution.
- The product is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over Na₂SO₄, and filtered through Celite.
- The solvent is removed under reduced pressure to yield crude 8-bromoquinoline, which can be further purified by distillation.

Proposed Synthesis of 8-Bromoquinolin-2(1H)-one


A plausible route to **8-bromoquinolin-2(1H)-one** involves the conversion of 8-bromoquinoline to an intermediate that can be subsequently hydrolyzed to the desired quinolinone. A general two-step approach is outlined below, adapted from the synthesis of a similar compound.^[3]

Step 1: Conversion of 8-Bromoquinoline to an N-Oxide or similar reactive intermediate. This step would activate the 2-position for subsequent nucleophilic attack.

Step 2: Hydrolysis to **8-Bromoquinolin-2(1H)-one**. The intermediate from Step 1 would then be subjected to hydrolysis under acidic or basic conditions to yield the final product.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a quinolinone derivative like **8-bromoquinolin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for **8-bromoquinolin-2(1H)-one**. Further experimental work is necessary to fully elucidate and confirm the spectroscopic data for this specific compound. The provided information serves as a valuable resource for researchers embarking on the synthesis and application of this and related quinolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 8-Bromoquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278382#spectroscopic-data-of-8-bromoquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com